2-Fluoro-6-methoxybenzaldehyde

概述

描述

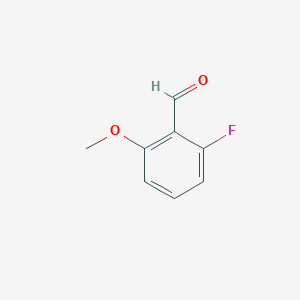

2-Fluoro-6-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H7FO2. It is characterized by the presence of a fluorine atom and a methoxy group attached to a benzene ring, along with an aldehyde functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

准备方法

Synthetic Routes and Reaction Conditions: 2-Fluoro-6-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-fluoroanisole with a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput .

化学反应分析

Types of Reactions: 2-Fluoro-6-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions

Major Products Formed:

Oxidation: 2-Fluoro-6-methoxybenzoic acid.

Reduction: 2-Fluoro-6-methoxybenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C₈H₇FO₂

- Molecular Weight : 154.14 g/mol

- CAS Number : 2737357

The structure features a methoxy group (-OCH₃) at the 6-position and a fluorine atom at the 2-position of a benzaldehyde ring, which influences its reactivity and interaction with biological systems.

Medicinal Chemistry

2-Fluoro-6-methoxybenzaldehyde is utilized as a precursor in the synthesis of bioactive compounds and pharmaceuticals. Its unique electronic properties due to the fluorine atom enhance the lipophilicity and biological activity of derivatives.

Case Study: Antimicrobial Activity

Research has indicated that halogenated compounds like this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed moderate to good activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL. The mechanism of action is believed to involve:

- Inhibition of Enzymatic Activity : Interaction with enzymes or receptors.

- Enhanced Cell Membrane Permeability : Facilitated by the lipophilic nature introduced by the fluorine substituent.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the preparation of complex molecules.

Synthesis Applications

- Aryl Etherification : A reaction with bisphenol yielded a bisaldehyde product with a yield of 91%, demonstrating its utility in creating multifunctional compounds .

- Wittig Reaction : Used in synthesizing benzosuberone derivatives, showcasing its role in constructing cycloheptanone rings through Friedel-Crafts acylation .

Material Science

In material science, this compound is explored for its potential applications in producing specialty chemicals and functional materials.

Functionalization Studies

The compound has been investigated for grafting onto polymer backbones to create hydrogels and other materials with enhanced properties. For example, it can be utilized in the synthesis of hydrogels that mimic extracellular matrices, which are crucial for tissue engineering applications .

Comparison of Biological Activities

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 100 - 400 | Antimicrobial |

| Similar Halogenated Compounds | 150 - 500 | Antimicrobial |

Synthesis Yields

作用机制

The mechanism of action of 2-Fluoro-6-methoxybenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition or condensation reactions. The fluorine atom and methoxy group can influence the reactivity and selectivity of these reactions by altering the electronic properties of the benzene ring .

相似化合物的比较

- 2-Fluoro-6-methylbenzaldehyde

- 2-Fluoro-6-iodobenzaldehyde

- 2-Fluoro-4-methoxybenzaldehyde

Comparison: 2-Fluoro-6-methoxybenzaldehyde is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring. This combination of substituents can significantly influence its chemical reactivity and physical properties compared to similar compounds. For example, the methoxy group can donate electron density to the ring, while the fluorine atom can withdraw electron density, creating a unique electronic environment that affects the compound’s behavior in chemical reactions .

生物活性

2-Fluoro-6-methoxybenzaldehyde is a fluorinated aromatic aldehyde that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound's unique structure, characterized by the presence of a fluorine atom and a methoxy group on the benzene ring, suggests potential biological activities that warrant detailed exploration.

The molecular formula of this compound is , with a molecular weight of approximately 154.14 g/mol. The presence of the fluorine atom can significantly influence the compound's lipophilicity and biological interactions.

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets within biological systems. The fluorine atom may enhance binding affinity to specific receptors or enzymes, while the methoxy group can affect solubility and reactivity. The compound's aldehyde functional group allows for further chemical modifications that could enhance its therapeutic potential.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, suggesting that this compound may exhibit similar effects against various pathogens.

- Anticancer Properties : The structural characteristics of this compound align it with other known anticancer agents, potentially allowing it to inhibit tumor growth or induce apoptosis in cancer cells.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways or signal transduction, which could lead to therapeutic applications in diseases such as cancer or metabolic disorders.

Case Studies and Research Findings

A review of recent literature highlights several studies focused on the biological activity of fluorinated benzaldehydes, including this compound:

- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry explored a series of fluorinated benzaldehydes for their antibacterial properties. Compounds similar to this compound demonstrated significant activity against Gram-positive bacteria, indicating potential for further development as antimicrobial agents .

- Anticancer Activity : Research published in Cancer Research investigated the effects of various substituted benzaldehydes on cancer cell lines. The findings suggested that compounds with methoxy and fluorine substitutions could inhibit cell proliferation effectively, with IC50 values indicating potent activity .

- Enzyme Interaction : A study evaluating enzyme inhibitors highlighted the potential for this compound to act on kinases involved in cancer progression. The compound was shown to inhibit DYRK1A, which is implicated in several diseases, including cancers and neurodegenerative disorders .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds can be insightful:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 2-Fluoro-4-methoxybenzaldehyde | Fluorine at position 2 | Moderate antimicrobial activity |

| 3-Bromo-2-fluoro-6-methoxybenzaldehyde | Bromine at position 3 | Potential anticancer properties |

| 4-Methoxybenzaldehyde | Methoxy group only | Established antimicrobial effects |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Fluoro-6-methoxybenzaldehyde in laboratory settings?

The synthesis of this compound typically involves strategic functionalization of a benzene ring. A plausible route includes:

- Starting material : 2,6-Disubstituted benzene derivatives (e.g., 2-chloro-6-fluorobenzaldehyde) as precursors. Methoxy groups can be introduced via nucleophilic substitution or Ullmann-type coupling under basic conditions .

- Fluorination : Electrophilic fluorination using agents like Selectfluor® or diazotization followed by Balz-Schiemann reaction to introduce fluorine at the 2-position .

- Oxidation : Controlled oxidation of a methyl group (if present) to the aldehyde using reagents such as MnO₂ or CrO₃ under acidic conditions .

Key considerations : Regioselectivity challenges may arise due to competing substitution reactions; optimizing reaction time and temperature is critical .

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR :

- FT-IR : Strong absorption for the aldehyde C=O stretch (~1700 cm⁻¹) and C-F stretch (~1100–1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak (M⁺) at m/z corresponding to C₈H₇FO₂ (MW: 154.14 g/mol) and fragmentation patterns confirming substituent positions .

Q. How does the reactivity of this compound compare to its chloro or hydroxy analogues?

- Electrophilic substitution : The methoxy group is ortho/para-directing, while fluorine is meta-directing. This combination creates regioselectivity challenges in further functionalization compared to chloro analogues (e.g., 2-chloro-6-fluorobenzaldehyde) .

- Aldehyde reactivity : Similar to other benzaldehydes, it undergoes condensation (e.g., Knoevenagel, Schiff base formation) but may show reduced reactivity due to electron-withdrawing fluorine .

Advanced Research Questions

Q. How can computational methods aid in predicting the regioselectivity of reactions involving this compound?

- DFT calculations : Predict Fukui indices to identify electrophilic/nucleophilic sites. For example, the aldehyde group and fluorine-bearing carbon are prone to nucleophilic attack .

- Molecular docking : Used in drug discovery to study interactions between derivatives and biological targets (e.g., enzyme active sites) .

Case study : A 2024 study used DFT to optimize the synthesis of a boronic acid derivative, highlighting the role of solvent polarity in stabilizing transition states .

Q. What are the challenges in optimizing the regioselectivity of fluorine and methoxy group introduction?

- Competing pathways : Fluorination may occur at undesired positions due to the directing effects of methoxy.

- Mitigation strategies :

- Use protecting groups (e.g., silyl ethers) for the methoxy group during fluorination .

- Employ transition-metal catalysts (e.g., Pd) to enhance selectivity in cross-coupling reactions .

Example : A 2025 synthesis of this compound via Pd-catalyzed methoxylation achieved 85% yield by suppressing side reactions .

Q. How can researchers address contradictions in reported reaction yields for derivatives of this compound?

- Variable factors : Solvent polarity, catalyst loading, and temperature significantly impact yields. For instance, polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions .

- Validation : Reproduce reactions under standardized conditions (e.g., inert atmosphere, controlled moisture) and use HPLC or GC-MS to quantify purity .

Q. What advanced applications exist for this compound in heterocyclic synthesis?

- Schiff base formation : Condensation with amines yields imines for metal coordination complexes .

- Heterocycle synthesis :

Q. What are the best practices for handling and storing this compound to ensure stability?

属性

IUPAC Name |

2-fluoro-6-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOAYOIJMYMOEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372012 | |

| Record name | 2-Fluoro-6-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146137-74-8 | |

| Record name | 2-Fluoro-6-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-6-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。